

Mass Spectrometry Fragmentation Pattern of Isobutyl 2-Furoate: A Comparative Technical Guide

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Compound of Interest

Compound Name:	2-methylpropyl furan-2-carboxylate
CAS No.:	20279-53-2
Cat. No.:	B6167371

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Executive Summary & Strategic Context

Isobutyl 2-furoate (CAS: 20279-53-2), also known as 2-methylpropyl 2-furoate, is a structural isomer of the more common n-butyl 2-furoate. In drug development and flavor chemistry, distinguishing between these isomers is critical due to their distinct metabolic pathways and organoleptic properties.

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of isobutyl 2-furoate. Unlike standard spectral libraries that often conflate butyl isomers, this document focuses on the mechanistic differentiation between isobutyl, n-butyl, and ethyl analogues. We utilize a "First Principles" approach, dissecting the causality of ion formation to provide a self-validating identification protocol.

Core Identification Markers

- Molecular Ion (M⁺): m/z 168 (Weak/Distinct)
- Base Peak: m/z 95 (Furoyl cation, [C₅H₃O₂]⁺)
- Diagnostic Rearrangement: m/z 112 (McLafferty rearrangement product)

- Isomer Differentiator: Relative intensity of m/z 112 and presence of m/z 43 (Isopropyl cation).

Comparative Analysis: Isobutyl vs. n-Butyl vs. Ethyl 2-Furoate

To ensure accurate identification, one must compare the target analyte against its closest structural relatives. The following table synthesizes the key spectral differences.

Feature	Isobutyl 2-Furoate	n-Butyl 2-Furoate	Ethyl 2-Furoate
CAS Number	20279-53-2	583-33-5	614-99-3
Molecular Ion (M ⁺)	m/z 168 (Weak)	m/z 168 (Weak)	m/z 140 (Moderate)
Base Peak (100%)	m/z 95 [Furoyl] ⁺	m/z 95 [Furoyl] ⁺	m/z 95 [Furoyl] ⁺
McLafferty Ion	m/z 112 (Moderate)	m/z 112 (Strong)	m/z 112 (Weak/Absent)*
Alkyl Fragments	m/z 43 (Isopropyl), 57	m/z 29, 41, 57	m/z 29 (Ethyl)
Mechanistic Note	γ-H on Primary Carbon	γ-H on Secondary Carbon	No γ-H (Loss of C ₂ H ₄ via 4-center)

*Note: Ethyl 2-furoate can form m/z 112 via a 4-membered transition state loss of ethylene, but this is kinetically less favorable than the 6-membered McLafferty rearrangement available to butyl esters.

The "Gamma-Hydrogen" Rule for Isomer Distinction

The intensity of the m/z 112 peak is the primary differentiator between the butyl isomers.

- n-Butyl 2-furoate: The gamma-hydrogen is located on a secondary carbon (-CH₂-). Secondary C-H bonds are weaker than primary ones, facilitating faster abstraction. This leads to a highly intense m/z 112 peak.
- Isobutyl 2-furoate: The gamma-hydrogens are located on primary carbons (the two methyl groups). Abstraction is slower, resulting in a lower intensity m/z 112 peak relative to the n-butyl isomer.

Mechanistic Fragmentation Pathways

The fragmentation of isobutyl 2-furoate follows three distinct pathways governed by charge localization on the ester oxygen and the furan ring.

Pathway A: Alpha-Cleavage (Formation of Base Peak)

This is the dominant pathway. The bond between the carbonyl carbon and the ester oxygen cleaves, expelling the isobutoxy radical and retaining the charge on the acylium ion.

- Precursor: Molecular Ion (m/z 168)
- Process: Homolytic cleavage of C(acyl)-O bond.
- Product: Furoyl Cation (m/z 95) + Isobutoxy Radical (Neutral, 73 Da).
- Secondary Decay: The m/z 95 ion further loses CO (28 Da) to form the Furan cation (m/z 67).

Pathway B: McLafferty Rearrangement (Site-Specific Hydrogen Transfer)

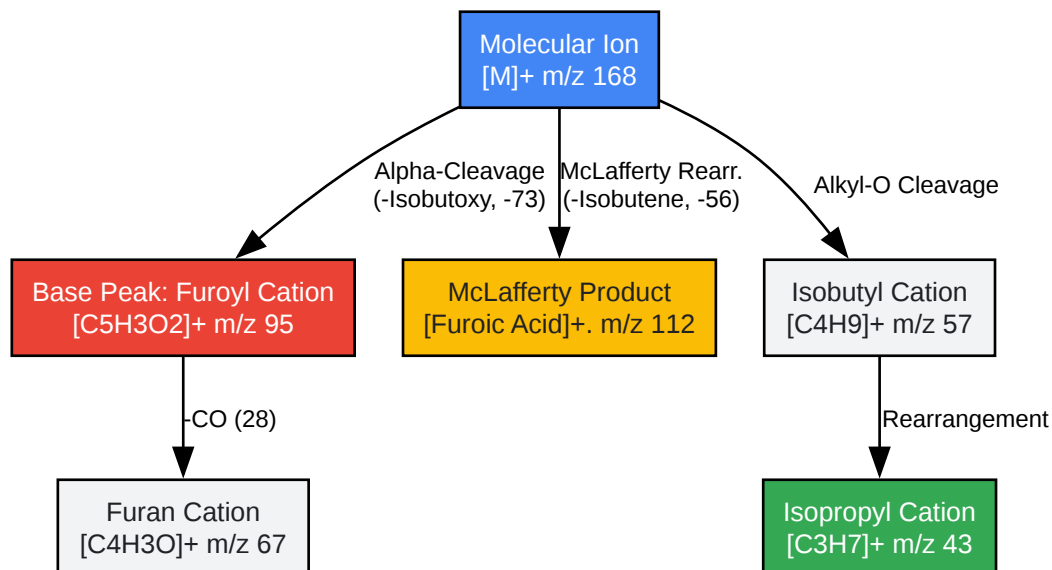
This pathway confirms the presence of an alkyl chain with a gamma-hydrogen.

- Mechanism: A gamma-hydrogen from one of the isobutyl methyl groups transfers to the carbonyl oxygen via a 6-membered cyclic transition state.
- Cleavage: The Beta-Gamma bond (relative to the ester oxygen) breaks.
- Product: 2-Furoic Acid Radical Cation (m/z 112) + Isobutene (Neutral, 56 Da).

Pathway C: Alkyl Chain Fragmentation

- Isobutyl Specificity: The isobutyl group can cleave to form an isobutyl cation (m/z 57). However, this ion often rearranges to the more stable isopropyl cation (m/z 43) or loses H₂ to form allyl species (m/z 41). A prominent peak at m/z 43 is more characteristic of isobutyl/isopropyl esters than n-butyl esters.

Visualization of Fragmentation Logic



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Caption: Figure 1. Primary fragmentation pathways of Isobutyl 2-furoate showing the derivation of diagnostic ions.

Experimental Protocol: GC-MS Identification

Workflow

To replicate these results and validate the identity of an unknown furoate ester, follow this standardized protocol.

Instrument Parameters

- Ionization Source: Electron Impact (EI).^[1]
- Energy: 70 eV (Standard library compatible).
- Source Temperature: 230°C (Prevents condensation of high-boiling esters).
- Scan Range: m/z 35–300.

Step-by-Step Validation Procedure

- Peak Detection: Locate the chromatographic peak and extract the mass spectrum.
- Molecular Ion Check: Confirm the presence of m/z 168. If absent (common in esters), look for $[M+H]^+$ in CI mode or rely on the m/z 112/95 ratio.
- Base Peak Verification: Ensure m/z 95 is the dominant peak (100% relative abundance).
- McLafferty Assessment:
 - Identify the peak at m/z 112.
 - Calculate Ratio:
 - Interpretation: If m/z 112/95 is high, suspect n-butyl. If m/z 112/95 is low, suspect isobutyl. (Note: Ratios are instrument-dependent; run a standard if possible).
- Low Mass Fingerprint: Check for m/z 43. A sharp peak at 43 suggests the branched isobutyl group (forming isopropyl cation), whereas n-butyl shows a more distributed pattern (29, 41, 57).

Detailed Mechanism of the McLafferty Rearrangement

The following diagram details the electron flow for the critical McLafferty rearrangement, distinguishing the isobutyl mechanism.



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Caption: Figure 2. The McLafferty rearrangement mechanism specific to isobutyl esters, involving primary gamma-hydrogen abstraction.

References

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